molecular formula C24H20BrN3O5 B11553829 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate

Cat. No.: B11553829
M. Wt: 510.3 g/mol
InChI Key: GYVNTGHPJGOCHH-MZJWZYIUSA-N
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Description

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a formamido group, and a methoxyphenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate typically involves multiple steps:

  • Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of a phenyl ring to introduce the bromine atom. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Formamido Group Introduction: : The bromophenyl intermediate is then reacted with formamide (HCONH₂) under acidic conditions to form the formamido derivative.

  • Acetamido Group Addition: : The formamido derivative undergoes acetylation using acetic anhydride (CH₃CO)₂O in the presence of a base like pyridine to introduce the acetamido group.

  • Imino Group Formation: : The acetamido derivative is then treated with an aldehyde to form the imino group through a condensation reaction.

  • Methoxyphenyl Benzoate Formation: : Finally, the imino derivative is esterified with methoxyphenyl benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄

    Nucleophiles: Amines, thiols

    Catalysts: Fe, AlBr₃, pyridine

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, particularly those involving formamido and acetamido groups. It can also serve as a probe for investigating cellular pathways.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The formamido and acetamido groups can form hydrogen bonds with target molecules, while the bromophenyl and methoxyphenyl groups may engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({2-[(2-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate
  • 4-[(E)-({2-[(2-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate
  • 4-[(E)-({2-[(2-Iodophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate

Uniqueness

The uniqueness of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate lies in its bromophenyl group, which can participate in specific halogen bonding interactions. This property can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20BrN3O5

Molecular Weight

510.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C24H20BrN3O5/c1-32-21-13-16(11-12-20(21)33-24(31)17-7-3-2-4-8-17)14-27-28-22(29)15-26-23(30)18-9-5-6-10-19(18)25/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI Key

GYVNTGHPJGOCHH-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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